molecular formula C27H48N2O3 B033829 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione CAS No. 106917-31-1

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione

Cat. No. B033829
CAS RN: 106917-31-1
M. Wt: 448.7 g/mol
InChI Key: VXTRPEFUPWORNH-UHFFFAOYSA-N
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Description

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione, also known as AT-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AT-1 is a potent antioxidant and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione's anti-inflammatory effects are due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell death. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione has also been shown to improve mitochondrial function and reduce the production of reactive oxygen species. In addition, 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione is also soluble in both water and organic solvents, making it suitable for a variety of experimental conditions. However, one limitation of 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione is that it is relatively expensive compared to other antioxidants.

Future Directions

There are several future directions for research on 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione's ability to improve cognitive function and memory makes it a promising candidate for these diseases. Another potential application is in the treatment of cardiovascular diseases. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione's antioxidant and anti-inflammatory effects can protect against the development of atherosclerosis and reduce the risk of heart disease. Further research is needed to fully understand the potential applications of 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione in medicine.

Synthesis Methods

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione can be synthesized by reacting 1-acetyl-2,2,6,6-tetramethylpiperidine-4-one with 3-dodecyl-2,5-pyrrolidinedione in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.

Scientific Research Applications

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione has been extensively studied in the field of medicine due to its potential applications in treating various diseases. It has been shown to have antioxidant properties and can protect cells from oxidative stress. 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These properties make 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione a promising candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and cardiovascular diseases.

properties

IUPAC Name

1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N2O3/c1-7-8-9-10-11-12-13-14-15-16-17-22-18-24(31)28(25(22)32)23-19-26(3,4)29(21(2)30)27(5,6)20-23/h22-23H,7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRPEFUPWORNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044778
Record name 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
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Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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Product Name

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione

CAS RN

106917-31-1
Record name Sanduvor 3058
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Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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Record name 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
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Record name 1-acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
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